DL-Homophenylalanine
Overview
Description
DL-Homophenylalanine is a natural product found in Glycine max . It is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitor, which has significant clinical application in the management of hypertension and congestive heart failure .
Synthesis Analysis
A synthetic route involving a key Neber rearrangement is described for the preparation of both [1- 13 C] and [1- 15 N] DL -homophenylalanine (2-amino-4-phenylbutanoic acid), using suitably labelled sodium cyanide as the source of the isotopic label . Another study shows the potential of introducing spontaneous chemical reactions into enzymatic cascades for the synthesis of valuable chemicals .
Chemical Reactions Analysis
DL-Homophenylalanine is not metabolized by CYP79A2, indicating that the enzyme has a narrow substrate specificity . CYP79A2 is the first enzyme shown to catalyze the conversion of an amino acid to the aldo-xime in the biosynthesis of glucosinolates .
Physical And Chemical Properties Analysis
DL-Homophenylalanine has a molecular weight of 179.22 g/mol . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, a boiling point of 324.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Peptide Synthesis
DL-Homophenylalanine is used in peptide synthesis . It’s a crucial component in the production of peptides, which are short chains of amino acid monomers linked by peptide bonds. Peptides have a wide range of applications in biological research, including the study of protein structure and function, and the development of new therapeutic agents .
Dipeptidyl Peptidase-IV Inhibition
DL-Homophenylalanine has been used in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors . DPP-IV inhibitors are a class of medicine that are used to treat type 2 diabetes. They work by blocking the action of DPP-IV, an enzyme that destroys the hormone incretin. Incretins help the body produce more insulin when it’s needed and reduce the amount of glucose being produced by the liver when it’s not needed .
Pharmaceutical Research
DL-Homophenylalanine is used as a reference standard in pharmaceutical analytical testing . It’s used to ensure the quality of the pharmaceutical products and to meet the regulatory requirements.
Safety And Hazards
properties
IUPAC Name |
2-amino-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874100 | |
Record name | HOMOPHENYLALANINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homophenylalanine | |
CAS RN |
1012-05-1 | |
Record name | 2-Amino-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HOMOPHENYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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